2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide
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Overview
Description
2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal, industrial, and biological fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(4-nitrophenyl)aniline. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzaldehyde.
Reduction: Formation of 2-hydroxy-N-[4-(4-aminophenyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-[4-(4-aminophenyl)phenyl]benzamide: Similar structure but with an amino group instead of a nitro group.
2-hydroxy-N-[4-(4-methylphenyl)phenyl]benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18-4-2-1-3-17(18)19(23)20-15-9-5-13(6-10-15)14-7-11-16(12-8-14)21(24)25/h1-12,22H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAXXLJSMAIZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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